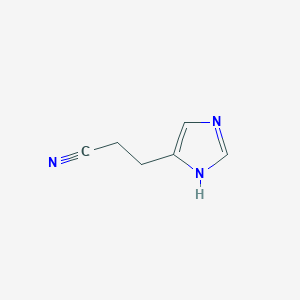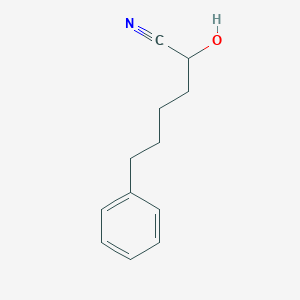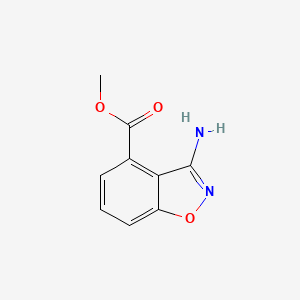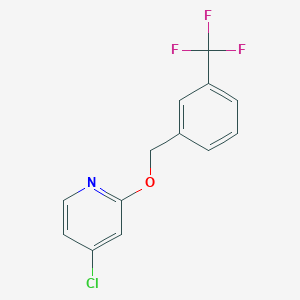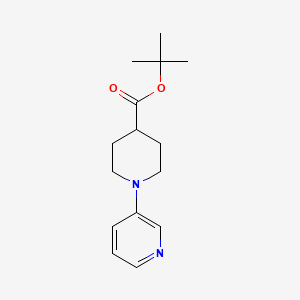
tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group attached to the piperidine ring, which is further substituted with a pyridin-3-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with pyridine-based reagents under controlled conditions. One common method involves the use of tert-butyl 4-hydroxypiperidine-1-carboxylate as a starting material, which is then reacted with pyridine derivatives in the presence of suitable catalysts and solvents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-3-yl group can be replaced by other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound has shown promise in biological and medicinal research. It is being investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it suitable for use in the synthesis of advanced materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl 4-(pyridin-3-yl-d4)piperidine-1-carboxylate: A deuterated analog used in research for studying metabolic pathways.
1-Boc-4-AP (tert-butyl 4-anilinopiperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness: tert-Butyl 1-(pyridin-3-yl)piperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
330985-23-4 |
|---|---|
Molecular Formula |
C15H22N2O2 |
Molecular Weight |
262.35 g/mol |
IUPAC Name |
tert-butyl 1-pyridin-3-ylpiperidine-4-carboxylate |
InChI |
InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)12-6-9-17(10-7-12)13-5-4-8-16-11-13/h4-5,8,11-12H,6-7,9-10H2,1-3H3 |
InChI Key |
LZJIQHSJSOPLNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCN(CC1)C2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







